(NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine
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Overview
Description
(NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes an iodine atom, methoxy groups, and a methylphenylmethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine typically involves multi-step organic reactionsThe final step involves the formation of the hydroxylamine moiety through a condensation reaction with an appropriate amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution of the iodine atom can produce a variety of substituted benzene derivatives .
Scientific Research Applications
(NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of (NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved may include modulation of signal transduction, alteration of gene expression, or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-iodo-5-methoxybenzaldehyde: Shares similar structural features but lacks the methylphenylmethoxy group.
1-Iodo-2-methoxy-4-methylbenzene: Similar iodine and methoxy substitution pattern but different overall structure.
Uniqueness
The uniqueness of (NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations .
Properties
IUPAC Name |
(NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3/c1-11-3-5-12(6-4-11)10-21-16-14(17)7-13(9-18-19)8-15(16)20-2/h3-9,19H,10H2,1-2H3/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEAWVRPUOMIMZ-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=NO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)/C=N/O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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